N~7~-BENZYL-N~7~-{2-[BENZYL(BICYCLO[4.1.0]HEPT-7-YLCARBONYL)AMINO]ETHYL}BICYCLO[4.1.0]HEPTANE-7-CARBOXAMIDE
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Overview
Description
N~7~-BENZYL-N~7~-{2-[BENZYL(BICYCLO[410]HEPT-7-YLCARBONYL)AMINO]ETHYL}BICYCLO[410]HEPTANE-7-CARBOXAMIDE is a complex organic compound characterized by its unique bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N7-BENZYL-N~7~-{2-[BENZYL(BICYCLO[4.1.0]HEPT-7-YLCARBONYL)AMINO]ETHYL}BICYCLO[4.1.0]HEPTANE-7-CARBOXAMIDE typically involves the transition metal-catalyzed cycloisomerization of 1,6-enynes. Platinum (II) and Gold (I) are commonly used as catalysts in these reactions . The reaction conditions often require precise control of temperature and pressure to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger batches and ensuring the purity of the final product through various purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N~7~-BENZYL-N~7~-{2-[BENZYL(BICYCLO[4.1.0]HEPT-7-YLCARBONYL)AMINO]ETHYL}BICYCLO[4.1.0]HEPTANE-7-CARBOXAMIDE can undergo several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often require specific solvents and temperatures to proceed efficiently.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
N~7~-BENZYL-N~7~-{2-[BENZYL(BICYCLO[4.1.0]HEPT-7-YLCARBONYL)AMINO]ETHYL}BICYCLO[4.1.0]HEPTANE-7-CARBOXAMIDE has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: It is used in studies related to enzyme interactions and protein binding.
Industry: It is used in the production of various polymers and materials.
Mechanism of Action
The mechanism of action of N7-BENZYL-N~7~-{2-[BENZYL(BICYCLO[4.1.0]HEPT-7-YLCARBONYL)AMINO]ETHYL}BICYCLO[4.1.0]HEPTANE-7-CARBOXAMIDE involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
Bicyclo[4.1.0]heptenes: These compounds share a similar bicyclic structure and are used in various chemical reactions.
Bicyclo[2.1.1]hexanes: These compounds are also characterized by their bicyclic structure and have applications in medicinal chemistry.
Uniqueness
N~7~-BENZYL-N~7~-{2-[BENZYL(BICYCLO[4.1.0]HEPT-7-YLCARBONYL)AMINO]ETHYL}BICYCLO[4.1.0]HEPTANE-7-CARBOXAMIDE is unique due to its specific arrangement of atoms and functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C32H40N2O2 |
---|---|
Molecular Weight |
484.7g/mol |
IUPAC Name |
N-benzyl-N-[2-[benzyl(bicyclo[4.1.0]heptane-7-carbonyl)amino]ethyl]bicyclo[4.1.0]heptane-7-carboxamide |
InChI |
InChI=1S/C32H40N2O2/c35-31(29-25-15-7-8-16-26(25)29)33(21-23-11-3-1-4-12-23)19-20-34(22-24-13-5-2-6-14-24)32(36)30-27-17-9-10-18-28(27)30/h1-6,11-14,25-30H,7-10,15-22H2 |
InChI Key |
FPJXCYROJGCBAX-UHFFFAOYSA-N |
SMILES |
C1CCC2C(C1)C2C(=O)N(CCN(CC3=CC=CC=C3)C(=O)C4C5C4CCCC5)CC6=CC=CC=C6 |
Canonical SMILES |
C1CCC2C(C1)C2C(=O)N(CCN(CC3=CC=CC=C3)C(=O)C4C5C4CCCC5)CC6=CC=CC=C6 |
Origin of Product |
United States |
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